tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid) tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)
Brand Name: Vulcanchem
CAS No.:
VCID: VC19786468
InChI: InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C26H46N4O8
Molecular Weight: 542.7 g/mol

tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)

CAS No.:

Cat. No.: VC19786468

Molecular Formula: C26H46N4O8

Molecular Weight: 542.7 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid) -

Specification

Molecular Formula C26H46N4O8
Molecular Weight 542.7 g/mol
IUPAC Name tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate;oxalic acid
Standard InChI InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)
Standard InChI Key CTUDHHVMYKWBHA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Breakdown

The molecular formula of tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) is C₁₂H₂₁N₂O₆, derived from the following components:

  • tert-Butyl carbamate: (C₄H₉)O(CO)NH–

  • Cyclopropyl-pyrrolidine moiety: A cyclopropane ring (C₃H₅) fused to a (3R)-pyrrolidin-3-yl group (C₄H₈N).

  • Hemi-oxalic acid: (COOH)₂·0.5, serving as a counterion to stabilize the compound .

The stereochemistry at the pyrrolidine’s C3 position (R-configuration) is critical for its biological activity and synthetic utility.

Table 1: Physical and Chemical Properties

PropertyValue/DescriptionSource
CAS Number1788041-41-7
Molecular Weight289.31 g/mol (calculated)
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)Estimated
Storage Conditions2–8°C, protected from light and moisture

Stereochemical Analysis

The (3R)-pyrrolidin-3-yl group introduces a chiral center, which influences the compound’s interactions with biological targets. The cyclopropane ring imposes structural rigidity, potentially enhancing binding affinity in drug-receptor interactions. The hemi-oxalic acid counterion improves solubility and crystallinity, facilitating purification .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound likely involves the following steps:

  • Formation of the cyclopropane-pyrrolidine core: A [2+1] cycloaddition or vinyl carbene insertion generates the cyclopropane ring fused to pyrrolidine.

  • Carbamate protection: Reaction with tert-butyl carbamoyl chloride introduces the carbamate group at the amine position.

  • Salt formation: Treatment with oxalic acid in a 1:0.5 molar ratio yields the hemi-oxalate salt .

Analytical Characterization

Key characterization data includes:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.2 ppm), cyclopropane protons (δ ~1.0–1.5 ppm), and pyrrolidine resonances.

  • Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 289.31 [M+H]⁺.

  • X-ray crystallography: Resolves the absolute configuration of the (3R)-pyrrolidine moiety .

Applications in Pharmaceutical Research

Role as a Chiral Building Block

Research Findings and Future Directions

Recent Advances in Stereoselective Synthesis

Innovations in asymmetric catalysis, such as organocatalytic cyclopropanation, could streamline the production of this compound. Enzymatic approaches using engineered ketoreductases may also improve yield and enantiomeric excess .

Challenges in Scalable Production

Current limitations include low yields in cyclopropanation steps and the need for chromatographic purification. Flow chemistry and continuous crystallization techniques may address these issues.

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